2-(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethanamine
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Overview
Description
2-(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethanamine is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethanamine typically involves the reaction of 1-methyl-1H-pyrrolo[2,3-B]pyridine with ethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethanamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including cell proliferation inhibition, apoptosis induction, and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-B]pyridine: A closely related compound with similar structural features.
1-Methyl-1H-pyrrolo[2,3-B]pyridine: Another derivative with a methyl group at the nitrogen atom.
2-(1H-Pyrrolo[2,3-B]pyridin-3-YL)ethanamine: Lacks the methyl group but shares the core structure.
Uniqueness
2-(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethanamine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group and ethanamine moiety can enhance its interaction with molecular targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C10H13N3 |
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Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-(1-methylpyrrolo[2,3-b]pyridin-3-yl)ethanamine |
InChI |
InChI=1S/C10H13N3/c1-13-7-8(4-5-11)9-3-2-6-12-10(9)13/h2-3,6-7H,4-5,11H2,1H3 |
InChI Key |
ZOUBZTRMVAFTBR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1N=CC=C2)CCN |
Origin of Product |
United States |
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